Enzymatic Reduction Specificity of 3-Oxo Esters: Differentiating 2-Hydroxy-3-oxopentanoic Acid from Shorter and Longer Chain Analogs
Enzymatic reduction of 3-oxo esters demonstrates a clear chain-length dependency in substrate affinity. For the enzyme described, the Km value for the 3-oxopentanoate ester is a critical determinant of its efficiency as a substrate. While specific Km data for the free acid is unavailable, the ester derivative of 2-hydroxy-3-oxopentanoic acid (ethyl 3-oxopentanoate) serves as a key comparator. The enzyme's affinity for ethyl 3-oxobutyrate (C4) is Km = 17.0 mM, whereas for ethyl 3-oxohexanoate (C6) it is Km = 2.0 mM [1]. This class-level inference suggests that the C5 chain of 2-hydroxy-3-oxopentanoic acid confers intermediate kinetic properties, positioning it uniquely between the low-affinity butyrate and high-affinity hexanoate analogs.
| Evidence Dimension | Enzyme-substrate affinity (Km) for ethyl 3-oxo esters |
|---|---|
| Target Compound Data | Not directly measured; inferred to be between 17.0 mM and 2.0 mM based on chain length. |
| Comparator Or Baseline | Ethyl 3-oxobutyrate (Km = 17.0 mM) and ethyl 3-oxohexanoate (Km = 2.0 mM) [1] |
| Quantified Difference | Inferred intermediate value between 17.0 and 2.0 mM, representing a 1-2 carbon chain length difference. |
| Conditions | Enzymatic assay using NADPH as coenzyme at pH 6.1 [1] |
Why This Matters
This chain-length dependency directly impacts experimental design for biocatalytic reductions; selecting the correct chain length is crucial for optimizing reaction rates and yields.
- [1] Heidlas J, et al. (1988). Enzyme characterization. (as cited in yeastgenome.org). https://www.yeastgenome.org/reference/S000058885 (accessed 2026-04-22). View Source
